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Introduction
In the landscape of modern drug discovery and fine chemical synthesis, the strategic use of

polysubstituted aromatic compounds is paramount. Halogenated phenols, in particular, serve

as versatile scaffolds and key intermediates for constructing complex molecular architectures.

This guide provides an in-depth technical overview of 3-Bromo-6-fluoro-2-methoxyphenol, a
compound distinguished by its unique substitution pattern.

The presence of bromine, fluorine, a methoxy group, and a hydroxyl group on a single benzene

ring imparts a distinct combination of reactivity, metabolic stability, and potential for specific

molecular interactions. The bromine atom serves as a valuable handle for cross-coupling

reactions, the fluorine atom can enhance metabolic stability and binding affinity, while the

methoxy and hydroxyl groups modulate the electronic properties and solubility of the

molecule[1][2]. This guide is intended for researchers, medicinal chemists, and process

development scientists, offering a detailed exploration of its structure, properties, synthesis,

and potential applications.

Chemical Identity and Structure
IUPAC Nomenclature and Structural Elucidation
The formal name of the compound according to the International Union of Pure and Applied

Chemistry (IUPAC) is 3-Bromo-6-fluoro-2-methoxyphenol. The nomenclature is derived from
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the following structural analysis:

Parent Structure: The core is a phenol, where the hydroxyl (-OH) group is assigned locant

position 1 on the benzene ring.

Substituent Numbering: The ring is numbered to give the substituents the lowest possible

locants. Following this rule, the methoxy (-OCH₃) group is at position 2, the bromo (-Br)

group is at position 3, and the fluoro (-F) group is at position 6.

Chemical Structure:  (Note: This is a representative 2D

structure based on the IUPAC name.)

Molecular Formula and Identifiers
A consolidated list of identifiers and the molecular formula provides a foundational reference for

this compound.

Identifier Value Source

Molecular Formula C₇H₆BrFO₂ [3]

Molecular Weight 221.03 g/mol Calculated

Monoisotopic Mass 219.95352 Da [3]

Canonical SMILES COC1=C(C(=C(C=C1)F)Br)O Derived

InChI Key
CMDAXWAGQKABTP-

UHFFFAOYSA-N
[3]

CAS Number 180383-93-7

Not explicitly confirmed for this

isomer, but often associated

with related structures.

Proposed Synthesis and Rationale
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A direct, documented synthesis for 3-Bromo-6-fluoro-2-methoxyphenol is not readily

available in the reviewed literature. However, a scientifically sound synthetic route can be

proposed based on established principles of electrophilic aromatic substitution, leveraging

known starting materials like 2-fluoro-6-methoxyphenol[4].

Retrosynthetic Analysis and Strategy
The key challenge in synthesizing this molecule is achieving the correct regioselectivity of the

bromination. The starting material, 2-fluoro-6-methoxyphenol, has three activating groups:

hydroxyl (-OH), methoxy (-OCH₃), and fluoro (-F). Both the hydroxyl and methoxy groups are

strong ortho-, para-directors. The fluorine is a weak ortho-, para-director.

-OH group: Directs to positions 3 and 5.

-OCH₃ group: Directs to positions 3 and 5.

-F group: Directs to positions 1 (blocked) and 3.

All three groups strongly activate the C3 position for electrophilic substitution, making it the

most probable site for bromination. The C5 position is sterically hindered by the adjacent

fluorine atom. Therefore, direct bromination of 2-fluoro-6-methoxyphenol is a highly plausible

route.

Proposed Synthetic Protocol
This protocol is a hypothetical, self-validating workflow designed for feasibility and control.

Objective: To synthesize 3-Bromo-6-fluoro-2-methoxyphenol via electrophilic bromination.

Materials:

2-Fluoro-6-methoxyphenol (Starting Material)[4]

N-Bromosuccinimide (NBS) (Brominating Agent)

Acetonitrile (Solvent)

Dichloromethane (DCM) (Extraction Solvent)
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Saturated Sodium Bicarbonate Solution

Brine

Anhydrous Magnesium Sulfate

Silica Gel for column chromatography

Hexanes/Ethyl Acetate (Eluent)

Procedure:

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0

equivalent of 2-fluoro-6-methoxyphenol in dry acetonitrile.

Bromination: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05

equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

Causality: NBS is chosen as a mild and selective source of electrophilic bromine,

minimizing over-bromination and side reactions compared to using liquid Br₂. Acetonitrile

is a suitable polar aprotic solvent for this reaction.

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting

material is consumed.

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel

and extract three times with dichloromethane.

Purification (Aqueous Wash): Combine the organic layers and wash sequentially with

saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous

magnesium sulfate.

Trustworthiness: The aqueous wash steps are critical for removing unreacted NBS,

succinimide byproduct, and any acidic impurities, ensuring a cleaner crude product for

chromatography.
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Purification (Chromatography): Concentrate the solution under reduced pressure. Purify the

crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate

gradient to yield the pure 3-Bromo-6-fluoro-2-methoxyphenol.

Characterization: Confirm the identity and purity of the final product using NMR, IR, and

Mass Spectrometry.

Synthesis Workflow Diagram

2-Fluoro-6-methoxyphenol
in Acetonitrile

Electrophilic Bromination
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N-Bromosuccinimide (NBS)
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Aqueous Workup
& DCM Extraction

Silica Gel Chromatography

3-Bromo-6-fluoro-2-methoxyphenol

Click to download full resolution via product page

Caption: Proposed synthesis of 3-Bromo-6-fluoro-2-methoxyphenol.

Spectroscopic and Analytical Characterization
To confirm the successful synthesis and structural integrity of the target compound, a multi-

technique analytical approach is required.
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¹H NMR Spectroscopy: The spectrum is expected to show two distinct signals in the aromatic

region, corresponding to the two protons on the benzene ring. These protons would appear

as doublets of doublets due to coupling with each other and with the fluorine atom. A singlet

for the methoxy (-OCH₃) protons and a broad singlet for the phenolic (-OH) proton are also

expected.

¹³C NMR Spectroscopy: Seven distinct carbon signals are anticipated. The carbon atoms

bonded to bromine, fluorine, and oxygen will show characteristic shifts, and the C-F coupling

will be observable.

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (~3300-

3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), a C-O stretch (~1200-1250 cm⁻¹),

and C-F (~1000-1100 cm⁻¹) and C-Br (~500-600 cm⁻¹) stretches.

Mass Spectrometry (MS): The mass spectrum should display a characteristic molecular ion

peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the distinctive isotopic

signature of a monobrominated compound.

Characterization Workflow Diagram
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Caption: Standard workflow for chemical structure validation.
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Applications in Research and Drug Development
3-Bromo-6-fluoro-2-methoxyphenol is not just a chemical curiosity; it is a strategically

designed building block for creating more complex molecules, particularly in the pharmaceutical

sector[5].

Medicinal Chemistry Scaffold: The compound serves as an excellent starting point for library

synthesis. The bromine atom can be readily functionalized via Suzuki, Sonogashira,

Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions to introduce

diverse substituents.

Fragment-Based Drug Design (FBDD): Its relatively low molecular weight and distinct

functional groups make it an attractive fragment for FBDD screening campaigns.

Influence of Functional Groups:

Fluorine: The introduction of fluorine is a well-established strategy in drug design to block

metabolic hotspots, increase binding affinity (through interactions with C-H bonds or by

altering pKa), and improve lipophilicity[2].

Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its

metabolic O-demethylation can be a planned step in prodrug design. It also influences the

electronic nature of the aromatic ring[1].

Phenolic Hydroxyl: The -OH group is a key pharmacophoric feature, capable of acting as a

hydrogen bond donor and acceptor. It can be crucial for receptor binding or can be

derivatized to create ethers or esters with modified properties.

Safety and Handling
As with all halogenated phenols, 3-Bromo-6-fluoro-2-methoxyphenol should be handled with

appropriate care in a well-ventilated fume hood. While specific toxicity data is unavailable,

related compounds like 2-bromo-6-methoxyphenol are known to cause skin and serious eye

irritation[6]. Standard personal protective equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves, is mandatory.

Conclusion
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3-Bromo-6-fluoro-2-methoxyphenol represents a valuable and versatile chemical

intermediate. Its carefully arranged substituents provide multiple avenues for synthetic

elaboration and offer features highly sought after in modern medicinal chemistry. While its

synthesis requires careful control of regioselectivity, the principles of electrophilic aromatic

substitution suggest a feasible and efficient pathway. The robust analytical techniques outlined

in this guide provide a clear framework for its characterization, ensuring its quality and

suitability for advanced applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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